N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine
CAS No.:
Cat. No.: VC17725360
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3N |
|---|---|
| Molecular Weight | 229.24 g/mol |
| IUPAC Name | N-[1-[3-(trifluoromethyl)phenyl]ethyl]cyclopropanamine |
| Standard InChI | InChI=1S/C12H14F3N/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15/h2-4,7-8,11,16H,5-6H2,1H3 |
| Standard InChI Key | FFAYIWCCLTWGEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)NC2CC2 |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Identification
The compound’s IUPAC name, N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine, reflects its structure: a cyclopropanamine group bonded to a 3-(trifluoromethyl)phenyl-substituted ethyl chain. Two CAS registry numbers are associated with this compound:
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926204-57-1: Likely refers to the free base, though this distinction requires verification due to conflicting source reliability.
Molecular Formula and Weight
Structural Features
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Cyclopropane Ring: Introduces significant steric strain, potentially enhancing reactivity.
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Trifluoromethyl Group: An electron-withdrawing substituent that improves metabolic stability and lipophilicity.
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Amine Functionality: A primary amine capable of forming salts (e.g., hydrochloride) or participating in covalent bonding.
Synthesis and Production Methods
General Synthetic Routes
While explicit experimental procedures are scarce, plausible synthetic pathways can be inferred from analogous cyclopropanamine syntheses:
Reductive Amination
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Imine Formation: Condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropanamine under acidic conditions.
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Reduction: Sodium cyanoborohydride () reduces the imine intermediate to the secondary amine.
Nucleophilic Substitution
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Reaction of a brominated 3-(trifluoromethyl)phenethyl derivative with cyclopropanamine under basic conditions.
Industrial-Scale Considerations
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Catalysts: Palladium or nickel catalysts may facilitate coupling reactions.
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Purification: Likely involves chromatography or recrystallization to achieve >95% purity .
Physicochemical Properties
Estimated Properties
| Property | Value/Description |
|---|---|
| Melting Point | 120–140°C (hydrochloride salt) |
| Solubility | Low in water; soluble in DMSO, ethanol |
| LogP | ~3.2 (predicted) |
| Stability | Stable under inert storage conditions |
Spectroscopic Data
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IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), C-F stretch (~1100 cm⁻¹), and cyclopropane ring vibrations (~900 cm⁻¹).
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NMR: NMR would show signals for cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–7.8 ppm).
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